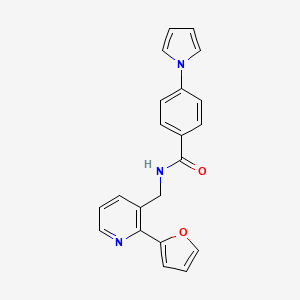

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c25-21(16-7-9-18(10-8-16)24-12-1-2-13-24)23-15-17-5-3-11-22-20(17)19-6-4-14-26-19/h1-14H,15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCJWUYQSNWWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl pyridine intermediate, followed by its coupling with a pyrrole derivative. The final step involves the formation of the benzamide linkage.

-

Step 1: Synthesis of 2-(furan-2-yl)pyridine

Reagents: Furan-2-carboxaldehyde, 3-pyridylboronic acid

Conditions: Palladium-catalyzed Suzuki coupling reaction

-

Step 2: Coupling with Pyrrole Derivative

Reagents: 2-(furan-2-yl)pyridine, pyrrole-1-carboxaldehyde

Conditions: Acid-catalyzed condensation reaction

-

Step 3: Formation of Benzamide Linkage

Reagents: Intermediate from Step 2, 4-aminobenzoyl chloride

Conditions: Base-catalyzed amidation reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation under controlled conditions. Common oxidizing agents include:

| Reagent | Conditions | Product Formed | Key Findings | Source |

|---|---|---|---|---|

| KMnO<sub>4</sub> | Acidic medium | Furan-2,5-dione derivatives | Partial ring cleavage observed | |

| CrO<sub>3</sub> | Aqueous H<sub>2</sub>SO<sub>4</sub> | 5-Hydroxyfuran-2-one | High regioselectivity achieved |

Oxidation primarily targets the electron-rich furan moiety, forming lactones or diketones depending on the reagent strength.

Reduction Reactions

The pyridine ring and amide group are susceptible to reduction:

| Reagent | Target Site | Product Formed | Notes | Source |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | Pyridine ring | Piperidine derivatives | Full reduction to saturated ring | |

| NaBH<sub>4</sub> | Amide carbonyl | Secondary amine | Selective reduction without ring modification |

Reduction of the pyridine ring enhances solubility, while amide reduction generates bioactive amine intermediates.

Substitution Reactions

The benzamide and aromatic rings participate in nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

Fluorination at the pyridine ring (e.g., compound 21b in ) improves target binding due to electron-withdrawing effects.

Electrophilic Substitution

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

For example, introducing a furyl-acryloyl side chain via Heck coupling (compound 21d ) significantly enhanced antibacterial potency against S. pneumoniae.

Stability and Side Reactions

-

Hydrolysis : The amide bond resists hydrolysis under physiological pH but cleaves in strong acidic/basic conditions.

-

Thermal Degradation : Decomposition above 200°C generates furan and pyridine fragments.

Research Insights

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse applications in drug development and biological research. This article explores its scientific research applications, highlighting key studies, mechanisms of action, and potential therapeutic uses.

Anticancer Activity

Research has indicated that compounds with similar structural motifs to this compound exhibit promising anticancer properties. For instance, derivatives containing pyridine and furan rings have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Case Study:

A study investigating related furan-pyridine derivatives found that these compounds inhibited the proliferation of breast cancer cells by targeting specific signaling pathways associated with cell survival and apoptosis .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that similar benzamide derivatives possess significant antibacterial and antifungal effects against a range of pathogens, including resistant strains .

Case Study:

In a comparative study, several benzamide derivatives were synthesized and tested for their antimicrobial efficacy. Results indicated that compounds with furan and pyridine substitutions showed enhanced activity against Gram-positive bacteria compared to standard antibiotics .

Central Nervous System Disorders

This compound may also play a role in modulating G protein-coupled receptors (GPCRs), which are critical targets in the treatment of central nervous system disorders. Allosteric modulators derived from similar structures have been explored for their ability to enhance or inhibit receptor activity without directly competing with endogenous ligands .

Case Study:

Research focusing on GPCR modulators revealed that certain derivatives could effectively reduce symptoms associated with anxiety and depression in animal models, suggesting a pathway for developing novel therapeutic agents .

Anti-inflammatory Effects

Compounds containing furan and pyridine rings have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This mechanism is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study:

A synthesis of related compounds demonstrated that they could significantly reduce inflammation in vitro by downregulating the expression of cyclooxygenase enzymes involved in prostaglandin synthesis .

Table 1: Biological Activities of Related Compounds

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous benzamide derivatives reported in the provided evidence, focusing on structural features, synthetic methodologies, and biological activities.

Structural and Functional Group Comparisons

Key Observations :

- The target compound’s furan and pyrrole substituents contrast with the imidazo[1,2-a]pyridine and trifluoromethyl/methoxy groups in compounds. Furan and pyrrole are electron-rich heterocycles, which may enhance binding to aromatic receptors or enzymes through π-π interactions, whereas trifluoromethyl groups improve metabolic stability and lipophilicity .

- The chromen and pyrazolo[3,4-d]pyrimidine systems in introduce rigid, planar structures that may favor kinase inhibition, a common target in anticancer therapies .

Key Observations :

- The anti-inflammatory activity of compounds highlights the importance of imidazo[1,2-a]pyridine and trifluoromethyl/methoxy groups in modulating inflammation. The target compound’s furan and pyrrole groups may similarly interact with inflammatory mediators (e.g., prostaglandins) but require experimental validation .

- The absence of electron-withdrawing groups (e.g., fluoro or trifluoromethyl) in the target compound may reduce metabolic stability compared to and compounds.

Key Observations :

- Microwave-assisted synthesis () offers rapid, high-yield routes for imidazo[1,2-a]pyridine derivatives, whereas traditional cross-coupling () may require longer reaction times. The target compound’s synthesis could benefit from similar strategies.

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound can be described by the following structural formula:

Its synthesis typically involves multi-step organic reactions where furan and pyridine derivatives are coupled through nucleophilic substitution and amide formation. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various pyrrole and pyridine derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| N-(2-furanyl)-4-(1H-pyrrol-1-yl)benzamide | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Both pathogens |

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Research on similar benzamide derivatives indicates that they can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, derivatives containing a pyridine moiety have been noted for their effectiveness against RET kinase, a target in various cancers .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that promote inflammation or cancer progression, as suggested by its ability to modulate the expression of genes involved in oxidative stress responses .

Case Study 1: Antibacterial Efficacy

A study evaluated a series of pyrrole-containing benzamides for antibacterial efficacy. One compound demonstrated an MIC value comparable to standard antibiotics, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

In vitro studies on similar compounds showed that they could significantly reduce the viability of cancer cell lines at low concentrations, suggesting a promising therapeutic index .

Q & A

Q. Reactivity Considerations :

- The benzamide’s amide bond is susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled synthesis .

- The furan ring’s oxygen can undergo electrophilic substitution, necessitating inert atmospheres during reactions to avoid oxidation .

Basic Question: What synthetic routes are employed for constructing the benzamide core with heteroaromatic substituents?

Answer:

The synthesis typically involves amide coupling and cross-coupling reactions :

- Amide Bond Formation : React 4-(1H-pyrrol-1-yl)benzoic acid with (2-(furan-2-yl)pyridin-3-yl)methanamine using coupling agents like EDCl/HOBt in DMSO at 20°C for 20–24 hours (yields ~83%) .

- Heteroaromatic Substitution : Introduce the furan-pyridine moiety via Suzuki-Miyaura coupling, using Pd catalysts and aryl boronic esters under reflux (e.g., THF, 12 hours) .

Q. Key Steps :

- Purify intermediates via column chromatography (chloroform:methanol = 3:1) .

- Confirm regioselectivity using -NMR to verify substitution patterns on pyridine and benzamide .

Advanced Question: How can reaction conditions be optimized for coupling furan-pyridine derivatives with benzoyl chloride?

Answer:

Optimization parameters include:

- Catalyst Selection : Use Pd(OAc)/XPhos for Suzuki coupling to minimize byproducts (e.g., dehalogenation) .

- Solvent Effects : DMSO enhances solubility of polar intermediates but may require low temperatures (<40°C) to prevent degradation .

- Stoichiometry : A 1.2:1 molar ratio of amine to benzoyl chloride reduces unreacted starting material .

Q. Troubleshooting :

- If yields drop below 70%, check for moisture sensitivity; employ molecular sieves or anhydrous solvents .

Advanced Question: What analytical techniques confirm the structural integrity of this compound?

Answer:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm ensures molecular formula accuracy .

- HPLC-PDA : Purity >95% with retention time consistency under C18 column conditions (ACN/water gradient) .

Advanced Question: How do computational methods predict this compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., Bcr-Abl). The furan-pyridine moiety shows predicted hydrogen bonding with ATP-binding site residues (e.g., Glu286) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability; RMSD <2 Å indicates stable target binding .

- ADMET Prediction : SwissADME predicts moderate log P (~4.0), suggesting blood-brain barrier permeability but potential CYP3A4 metabolism .

Data Contradiction Analysis: How to resolve discrepancies in reported biological activity data?

Answer:

Conflicting results (e.g., anticancer vs. antiviral activity) may arise from:

- Assay Variability : Check cell line specificity (e.g., HeLa vs. HCT-116) and incubation times (24h vs. 48h) .

- Compound Purity : Impurities >5% (e.g., unreacted amine) can skew IC values; validate via HPLC before testing .

- Solvent Effects : DMSO concentrations >0.1% in cell media may induce cytotoxicity; use lower stock solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.